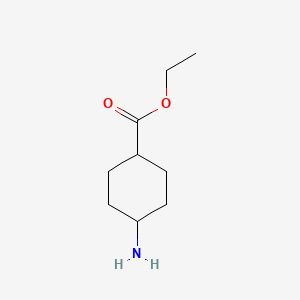

Ethyl 4-aminocyclohexanecarboxylate

Description

Ethyl 4-aminocyclohexanecarboxylate (CAS: 51498-33-0; 90950-09-7 for its hydrochloride salt) is a cyclohexane derivative with a primary amine group at the 4-position and an ethyl ester functional group. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . Key physical properties include a density of 1.018 g/cm³, boiling point of 235.3°C, and flash point of 101.5°C . The compound is used in organic synthesis, particularly as an intermediate for pharmaceuticals and bioactive molecules. For example, its hydrochloride salt (CAS: 90950-09-7) was employed in synthesizing protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are relevant to diabetes research .

Properties

IUPAC Name |

ethyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASRJUXSLHUONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203631 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-28-7 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

*Similarity scores (0–1 scale) based on Tanimoto coefficients from structural databases .

Functional Differences

Steric and Electronic Effects: The trans isomer (CAS: 1678-68-8) exhibits higher crystallinity and stability compared to the cis isomer due to reduced steric hindrance . Substitutions like the methyl group in Ethyl 3-amino-4-methylcyclohexane-1-carboxylate increase molecular weight and lipophilicity, enhancing membrane permeability in drug candidates .

Reactivity in Synthesis: this compound’s free amine group facilitates condensation reactions, as seen in its use for PTP1B inhibitors . Ethyl piperidine-4-carboxylate (CAS: 1126-09-6) lacks the cyclohexane ring rigidity, making it more reactive in nucleophilic substitutions .

Table 2: Hazard Profiles

The hydrochloride salt form introduces hazards (e.g., H302: harmful if swallowed), whereas the free base is generally safer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.